molecular formula C8H8N2O2 B194789 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one CAS No. 2080-75-3

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B194789
CAS RN: 2080-75-3
M. Wt: 164.16 g/mol
InChI Key: AUPLVAKFTYFHTA-UHFFFAOYSA-N
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Description

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 .


Synthesis Analysis

The synthesis of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one involves various methods. One method involves the use of anhydrous potassium carbonate in N,N-dimethyl-formamide at 130℃ for 5 hours . Another method involves the use of cesium carbonate in acetone at 65℃ for 6 hours .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one are diverse. For instance, it can be used in the development of new drugs . It can also be used in the synthesis of substituted imidazoles .


Physical And Chemical Properties Analysis

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is a solid compound that should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Quantum Mechanical and Spectroscopic Studies

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one has been studied using quantum mechanical and spectroscopic methods. These studies include theoretical analysis of molecular structure and thermodynamic characteristics. The molecule's dipole moment, polarizability, and hyperpolarizability have been calculated, contributing to our understanding of its physical and chemical properties (Pandey, Muthu, & Gowda, 2017).

Corrosion Inhibition

Research has explored the use of imidazole derivatives, including 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one, in corrosion inhibition. These compounds have been found to be effective in inhibiting corrosion in various metals, offering potential applications in industrial and engineering fields (Prashanth et al., 2021).

Synthetic Applications

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is used in the synthesis of various organic compounds. Its derivatives have been applied in the synthesis of molecules with potential vasorelaxant activity and antihypertensive effects (Navarrete-Vázquez et al., 2010). Moreover, it is involved in the synthesis of diverse benzimidazole derivatives using microwave-assisted methods, indicating its role in facilitating efficient and diverse chemical syntheses (Chanda et al., 2012).

Molecular Docking and Adsorption Studies

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one derivatives have been studied for their interactions with other molecules, including graphene. This research provides insights into the molecular interactions and potential applications in material science and nanotechnology (Kumar et al., 2020).

Fluorescent Sensor Development

Derivatives of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one have been developed as fluorescent sensors. These sensors are designed for detecting specific ions, such as Zn2+, showcasing their potential in analytical chemistry and environmental monitoring (Moradi et al., 2020).

Antimicrobial and Antitumor Evaluations

Compounds synthesized from 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one have been evaluated for their antimicrobial and antitumor properties. This research suggests potential therapeutic applications, expanding the scope of its use in medicinal chemistry (Ouyang et al., 2016).

Safety And Hazards

The safety information for 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one includes a warning signal word and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

5-methoxy-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPLVAKFTYFHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343637
Record name 5-METHOXY-2-BENZIMIDAZOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one

CAS RN

2080-75-3
Record name 1,3-Dihydro-5-methoxy-2H-benzimidazol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002080753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHOXY-2-BENZIMIDAZOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIHYDRO-5-METHOXY-2H-BENZIMIDAZOL-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M8NZB6TTN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Intermediate 36 (7.3 g, 30.6 mmol) was dissolved in DMF (70 mL). To this solution was added anhydrous K2CO3 (4.7 g, 33.7 mmol) and the mixture was heated to reflux (130° C.) for 5 h. The solvent was removed under pressure, the residue was poured into ice water, and the aq phase was extracted with EtOAc. The combined organic layers were dried over anhydrous Na2SO4, concentrated under vacuum, and the resulting yellow solid was recrystallized from EtOH to give 5-methoxy-1H-benzo[d]imidazol-2(3H)-one (intermediate 37) (3.6 g, 72%) as a yellow solid. mp: 249-251° C.
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AH Miah, H Abas, M Begg, BJ Marsh… - Bioorganic & Medicinal …, 2014 - Elsevier
A knowledge-based library of 2,3-dichlorophenylsulfonyl derivatives of commercially available aryl amines was synthesised and screened as human CCR4 antagonists, in order to …
Number of citations: 12 www.sciencedirect.com
B Point, K Tatemoto
Number of citations: 0

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